molecular formula C7H7BrFN B12958933 4-(Bromomethyl)-2-fluoro-5-methylpyridine

4-(Bromomethyl)-2-fluoro-5-methylpyridine

Cat. No.: B12958933
M. Wt: 204.04 g/mol
InChI Key: AAHTXTBUBSCORL-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-fluoro-5-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the 4-position, a fluorine atom at the 2-position, and a methyl group at the 5-position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-fluoro-5-methylpyridine typically involves the bromination of 2-fluoro-5-methylpyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-fluoro-5-methylpyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Bromomethyl)-2-fluoro-5-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-fluoro-5-methylpyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)benzoic acid
  • 4-(Bromomethyl)benzene
  • 4-(Bromomethyl)phenol

Uniqueness

4-(Bromomethyl)-2-fluoro-5-methylpyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination imparts distinct electronic properties and reactivity patterns compared to other halogenated pyridines. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design .

Properties

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

IUPAC Name

4-(bromomethyl)-2-fluoro-5-methylpyridine

InChI

InChI=1S/C7H7BrFN/c1-5-4-10-7(9)2-6(5)3-8/h2,4H,3H2,1H3

InChI Key

AAHTXTBUBSCORL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1CBr)F

Origin of Product

United States

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